molecular formula C8H10ClNO3S B226209 4-Chloro-3-ethoxybenzenesulfonamide

4-Chloro-3-ethoxybenzenesulfonamide

Cat. No.: B226209
M. Wt: 235.69 g/mol
InChI Key: UNQOYVQFCIPOJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-ethoxybenzenesulfonamide is a benzenesulfonamide derivative featuring a chlorine atom at the para position (C4) and an ethoxy group (-OCH₂CH₃) at the meta position (C3) relative to the sulfonamide functional group. Benzenesulfonamides are widely studied for their biological activities, including diuretic, antibacterial, and enzyme inhibitory properties.

Properties

Molecular Formula

C8H10ClNO3S

Molecular Weight

235.69 g/mol

IUPAC Name

4-chloro-3-ethoxybenzenesulfonamide

InChI

InChI=1S/C8H10ClNO3S/c1-2-13-8-5-6(14(10,11)12)3-4-7(8)9/h3-5H,2H2,1H3,(H2,10,11,12)

InChI Key

UNQOYVQFCIPOJW-UHFFFAOYSA-N

SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloro-3-ethoxybenzenesulfonamide with structurally related sulfonamide derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents CAS Number Key Applications/Notes References
4-Chloro-3-ethoxybenzenesulfonamide Cl (C4), OEt (C3) Not provided Hypothetical: Potential diuretic/antibacterial agent -
4-Chloro-3-nitrobenzenesulfonamide Cl (C4), NO₂ (C3) 97-09-6 Research applications; mutagenicity concerns
3-Sulfamoyl-4-chlorobenzenesulfonyl chloride Cl (C4), SO₂Cl (C3) 61450-06-4 Intermediate for Mefruside (diuretic)
4-Chloro-3-(chlorosulfonyl)benzoic acid Cl (C4), SO₂Cl (C3), COOH 22892-95-1 Precursor for Bumetanide (loop diuretic)
5-Sulfamoyl-4-chloro-N-ethoxycarbonylanthranilic acid Cl (C4), SO₂NH₂ (C5), ethoxycarbonyl 35442-36-5 Metolazone (thiazide-like diuretic)

Substituent Effects on Reactivity and Physicochemical Properties

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group (-OEt) in 4-chloro-3-ethoxybenzenesulfonamide is electron-donating, which may reduce the acidity of the sulfonamide proton compared to nitro (-NO₂) or sulfonyl chloride (-SO₂Cl) substituents. This could influence interactions with biological targets, such as carbonic anhydrase enzymes . Nitro groups (e.g., in 4-chloro-3-nitrobenzenesulfonamide) are strongly electron-withdrawing, increasing electrophilicity and reactivity toward nucleophilic substitution. However, nitro derivatives may pose higher toxicity risks .
  • Carboxylic acid-containing analogs (e.g., 4-chloro-3-(chlorosulfonyl)benzoic acid) may form salts, enhancing aqueous solubility for parenteral formulations .

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